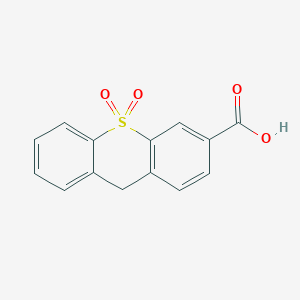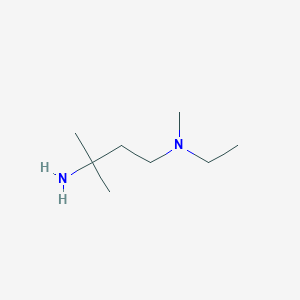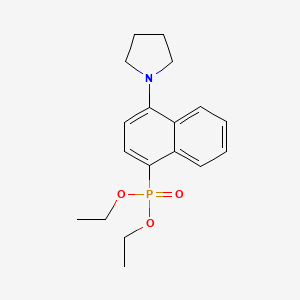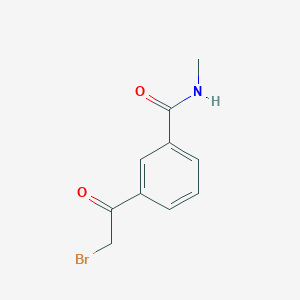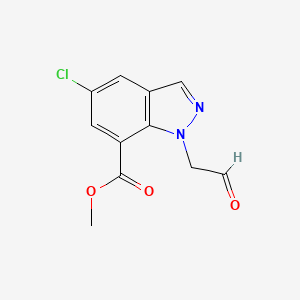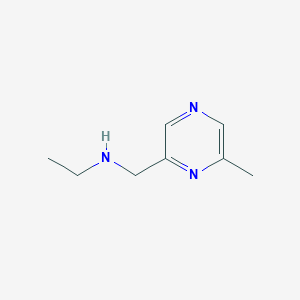![molecular formula C22H26Cl2O4 B8485989 ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate](/img/structure/B8485989.png)
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate
描述
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate is an organic compound with a complex structure It is characterized by the presence of a dichlorophenyl group, a propoxy linkage, and an ethoxypropionate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to produce 3,4-dichlorophenethylamine . This intermediate is then reacted with 4-hydroxyphenylpropionic acid in the presence of a suitable coupling agent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The propoxy linkage and ethoxypropionate moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability.
相似化合物的比较
Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar structure but with methoxy groups instead of dichloro groups.
3,4-Dichlorophenethylamine: A simpler compound with a similar dichlorophenyl group.
4-Hydroxyphenylpropionic acid: Shares the phenylpropionic acid moiety.
Uniqueness
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both dichlorophenyl and ethoxypropionate groups makes it a versatile compound for various applications.
属性
分子式 |
C22H26Cl2O4 |
|---|---|
分子量 |
425.3 g/mol |
IUPAC 名称 |
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate |
InChI |
InChI=1S/C22H26Cl2O4/c1-3-26-21(15-22(25)27-4-2)17-8-10-18(11-9-17)28-13-5-6-16-7-12-19(23)20(24)14-16/h7-12,14,21H,3-6,13,15H2,1-2H3 |
InChI 键 |
XVGKVGHNBPBMHD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)OCCCC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
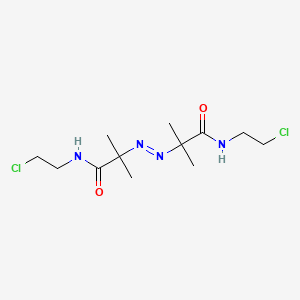
![4-[(5-Phenylpentyl)amino]benzoic acid](/img/structure/B8485934.png)
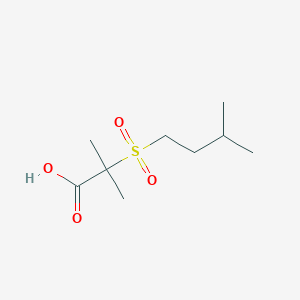
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine](/img/structure/B8485944.png)
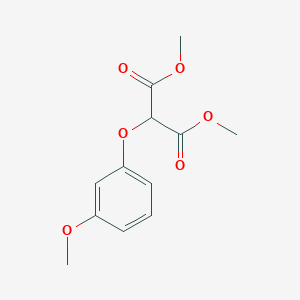
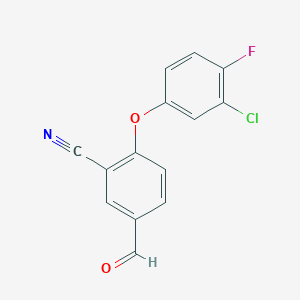
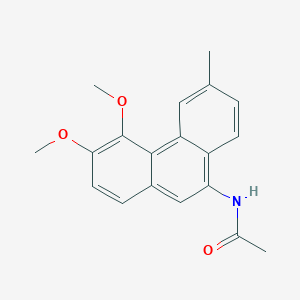
![5-iodo-3-[(R) 1-(2.6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine](/img/structure/B8485963.png)
